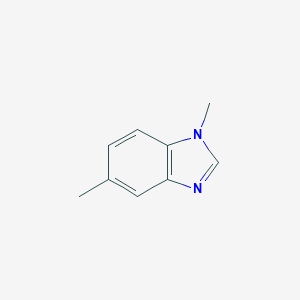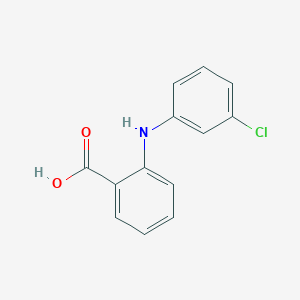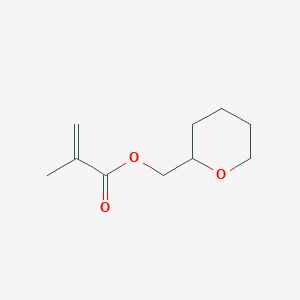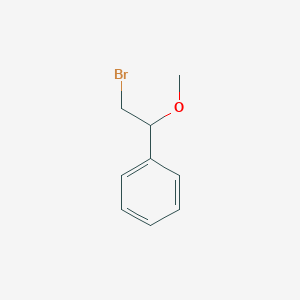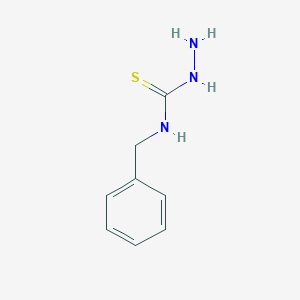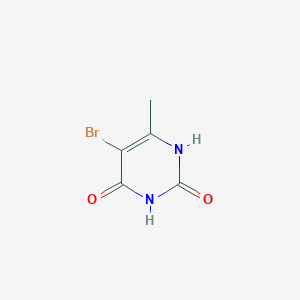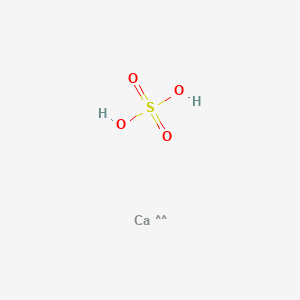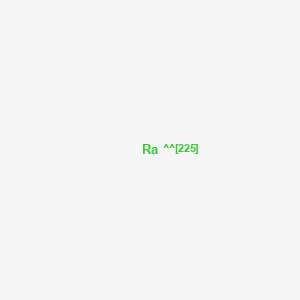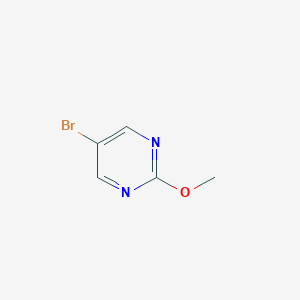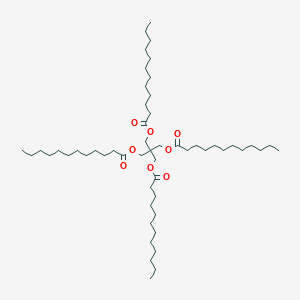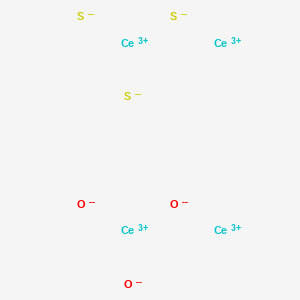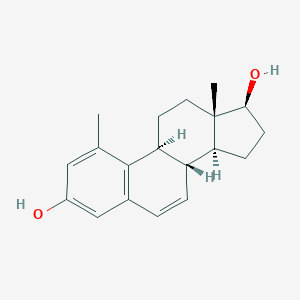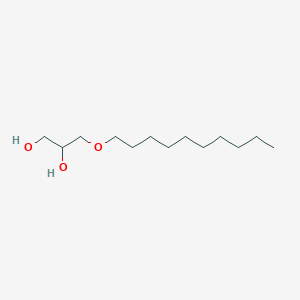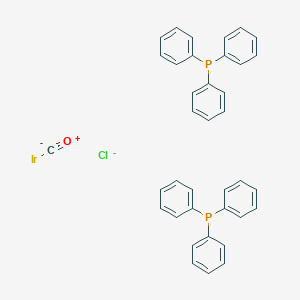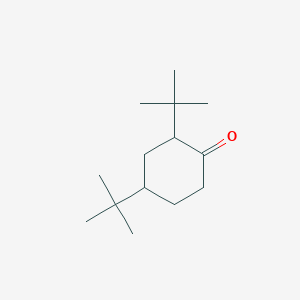
2,4-二叔丁基环己酮
概述
描述
2,4-Di-tert-butylcyclohexanone is a chemical compound with the molecular formula C14H26O .
Synthesis Analysis
The synthesis of 2,4-Di-tert-butylcyclohexanone involves typical reactions of organic synthesis . In a study, derivatives of 4-tert-butylcyclohexanone were obtained using these reactions . The conformational analysis of disubstituted cyclohexanes can be helpful in understanding the synthesis .Molecular Structure Analysis
The molecular structure of 2,4-Di-tert-butylcyclohexanone can be represented by the InChI string: InChI=1S/C10H18O/c1-10 (2,3)8-6-4-5-7-9 (8)11/h8H,4-7H2,1-3H3 . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
In the synthesis performed in a study, derivatives of 4-tert-butylcyclohexanone were obtained using typical reactions of organic synthesis . The bioactivity of the selected compounds was evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Di-tert-butylcyclohexanone include a molecular weight of 210.36 g/mol . It has a computed XLogP3-AA of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 210.198365449 g/mol . Its topological polar surface area is 17.1 Ų . It has 15 heavy atoms .科学研究应用
超临界二氧化碳中的氢化反应:Hiyoshi 等人 (2007) 发现叔丁基苯酚(包括叔丁基环己酮等中间体)在超临界二氧化碳中的氢化反应可提高对顺式叔丁基环己醇的立体选择性。这表明在立体选择性合成工艺中具有潜在应用 (Hiyoshi 等人,2007)。
选择性还原:Hutchins 和 Markowitz (1980) 证明了 4-叔丁基环己酮选择性还原为反式醇,具有高立体选择性。这表明其在有机合成中生产特定立体异构体的潜力 (Hutchins & Markowitz, 1980)。
酮-烯醇互变异构的研究:Lamartine (1992) 研究了固态 4-叔丁基环己酮的氘代作用,以了解酚类化合物的固态氢化机理。这项研究可应用于互变异构和固态化学相关研究 (Lamartine, 1992)。
代谢研究:Cheo、Elliott 和 Tao (1967) 对兔子中异构叔丁基环己酮的代谢研究表明与葡萄糖醛酸的广泛结合,表明其在药理学和毒理学中的潜在应用 (Cheo 等人,1967)。
香料化合物的合成:Kacer 等人 (1998) 研究了 2-叔丁基环己醇与碳酸二甲酯的反应,生成具有独特感官和香气特征的化合物。这表明其在香料工业中的用途 (Kacer 等人,1998)。
教育环境中的氧化过程:Dip 等人 (2018) 使用游泳池漂白剂证明了 4-叔丁基环己醇快速转化为 4-叔丁基环己酮。此过程对于教育目的很有价值,可用于演示化学反应和提纯技术 (Dip 等人,2018)。
安全和危害
Safety data sheets suggest that personal protective equipment/face protection should be worn when handling 2,4-Di-tert-butylcyclohexanone . Adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
2,4-ditert-butylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOHMJCUHOBGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864347 | |
| Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di-tert-butylcyclohexanone | |
CAS RN |
13019-04-0 | |
| Record name | 2,4-Bis(1,1-dimethylethyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13019-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-di-tert-butylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13019-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

